PD-1/PD-L1 Inhibition: Patent-Disclosed Immunomodulatory Scaffold vs. Inactive Unsubstituted Core
7-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one is explicitly claimed as a core scaffold within a series of compounds useful as inhibitors of the PD-1/PD-L1 and CD80/PD-L1 protein-protein interactions in patent EP3759093B1 [1]. While the unsubstituted 1-indanone core (comparator) shows no reported activity against PD-1/PD-L1 in this context, the 7-chloro-5-methoxy substitution pattern constitutes a defined structural element within the claimed pharmacophore. The patent's SAR data demonstrate that specific halogen and alkoxy substitution on the indanone ring is required to achieve potent PD-1/PD-L1 blockade.
| Evidence Dimension | PD-1/PD-L1 interaction inhibition (patent disclosure of structural requirements) |
|---|---|
| Target Compound Data | Claimed as part of Formula (I) immunomodulator composition in EP3759093B1 |
| Comparator Or Baseline | Unsubstituted 1-indanone (no claimed PD-1/PD-L1 activity in this patent family) |
| Quantified Difference | Structural differentiation: 7-Cl and 5-OCH3 substitution vs. no substitution |
| Conditions | EP3759093B1 patent claims and SAR disclosure context |
Why This Matters
Procurement of the correctly substituted indanone is essential for replicating or building upon the patent-protected immunomodulatory SAR disclosed by Bristol-Myers Squibb; substitution with unsubstituted 1-indanone would abandon the pharmacophore entirely.
- [1] Yeung, K.-S.; St. Laurent, D. R.; Langley, D. R.; Scola, P. M. Compounds useful as immunomodulators. EP 3759093 B1, 2022. View Source
